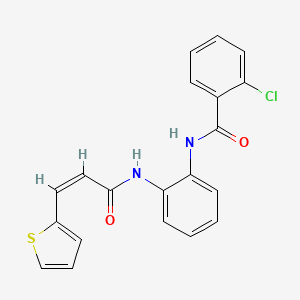

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLVZWWKWISFTK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the acrylamide moiety: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Coupling reactions: The final step often involves coupling the acrylamide intermediate with a chlorobenzamide derivative under conditions that favor the formation of the (Z)-isomer, such as using a base like triethylamine in a polar solvent.

Industrial Production Methods

Industrial production of such compounds typically scales up the laboratory methods with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The acrylamide double bond can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Saturated amides.

Substitution: Derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, the incorporation of thiophene into the structure of benzamides has been associated with enhanced cytotoxicity against various cancer cell lines. Studies have demonstrated that derivatives of benzamide can inhibit tumor growth by targeting specific pathways involved in cancer progression, such as angiogenesis and metastasis.

A notable case study involved the synthesis and evaluation of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide against breast cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting its potential as a lead compound for further development in anticancer therapies.

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For example, it has been shown to act as an inhibitor of histone deacetylases (HDACs), which are key regulators in the epigenetic control of gene expression. HDAC inhibitors are being explored for their therapeutic potential in cancer treatment and neurodegenerative diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of benzamide derivatives. The this compound compound exhibited activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Polymer Chemistry

The unique structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing polymers that exhibit stimuli-responsive behavior, where the presence of thiophene groups can enable changes in physical properties upon exposure to light or heat.

Case Studies and Research Findings

-

Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells, reporting a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation.

Study Parameter Result IC50 Value 15 µM Apoptosis Induction Yes - Enzyme Inhibition : Another research article demonstrated that this compound effectively inhibited HDAC activity with an IC50 value of 20 µM, highlighting its potential role in epigenetic therapies.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is likely related to its ability to interact with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. The thiophene ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chlorine atom at the 3-position and a phenyl group attached to the nitrogen (Fig. 1, ).

- Key Differences :

- Lacks the thiophene-acrylamido-phenyl backbone present in the target compound.

- The phthalimide ring system confers rigidity, whereas the benzamide in the target compound offers flexibility for conformational adjustments.

- Applications: Used as a monomer in polyimide synthesis due to its thermal stability .

(Z)-3-phenyl-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 2112)

- Structure : Shares the thiophene-acrylamido motif but includes an additional acrylamide group and a propyl substituent ().

- Key Differences :

- Compound 2112 has a propyl chain and an E-configuration in the acrylamido group, altering solubility and steric interactions compared to the Z-configuration in the target compound.

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Structure : A benzamide derivative fused with a dihydrothiazolylidene ring and substituted with methoxyphenyl and methyl groups ().

- Key Differences :

- The dihydrothiazolylidene ring introduces heterocyclic rigidity, contrasting with the flexible phenyl-acrylamido-thiophene chain in the target compound.

- The methoxy group enhances electron-donating properties, whereas the chlorine in the target compound is electron-withdrawing.

- Structural Insights : X-ray crystallography confirms planar geometry in the benzamide core, a feature likely conserved in the target compound .

Chloro-substituted Agrochemical Benzamides

- Examples: 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (imazosulfuron). 2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron) .

- Key Similarities :

- Ortho-chloro substitution is critical for herbicidal or insecticidal activity, a feature shared with the target compound.

- Key Differences :

- These agrochemicals often include sulfonylurea or triazine moieties absent in the target compound.

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Configuration | Applications | References |

|---|---|---|---|---|---|

| (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide | Benzamide | Cl (ortho), thiophene-acrylamido-phenyl | Z | Research (potential kinase inhibitors) | [2, 4] |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide | Cl (3-position), phenyl | - | Polyimide synthesis | [1] |

| (Z)-3-phenyl-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide | Acrylamide | Thiophene, propyl, E/Z mix | Z/E | Drug discovery (unpublished) | [2] |

| Triflumuron | Benzamide | Cl (ortho), trifluoromethoxy-phenyl | - | Insecticide | [4] |

Research Findings and Implications

- Synthetic Feasibility : The acrylamido-thiophene motif in the target compound can be synthesized via oxazolone intermediates, as demonstrated for Compound 2112 .

- Structural Advantages : The Z-configuration may optimize spatial alignment for target engagement compared to E-isomers, though empirical validation is needed.

Biological Activity

(Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene moiety linked to an acrylamide group, which is known for its reactivity and biological significance. The presence of a chlorine atom and the benzamide framework enhances its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. Specifically, this compound may exhibit:

- Antitumor Activity : It is hypothesized that the compound could inhibit specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Compounds containing thiophene have shown promise in ameliorating neurotoxic effects in models of oxidative stress.

Antitumor Activity

A study on related acrylamide derivatives showed that these compounds possess moderate to high potency against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated significant inhibition of RET kinase activity, which is crucial in certain cancer types .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| H10 | A549 | 12.5 |

| H7 | MCF-7 | 15.3 |

| I-8 | NCI-H460 | 10.7 |

Neuroprotective Activity

In a zebrafish model, compounds with thiophene groups displayed protective effects against acrylamide-induced neurotoxicity. The study highlighted that these compounds restored glutathione levels and reduced oxidative stress markers .

| Measurement | Control (Acrylamide) | Treatment (Compound) |

|---|---|---|

| Glutathione Levels (µM) | 0.5 | 1.5 |

| Acetylcholinesterase Activity | 30% inhibition | 10% inhibition |

Case Studies

- Neurotoxicity Amelioration : Research demonstrated that compounds similar to this compound significantly reduced locomotion deficits in zebrafish exposed to acrylamide, indicating potential for treating neurodegenerative conditions .

- Cancer Cell Proliferation : In vitro studies indicated that the compound effectively inhibited cell proliferation in various cancer lines by targeting specific signaling pathways associated with tumor growth .

Q & A

Q. What are the standard synthetic routes for (Z)-2-chloro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide, and how is the reaction progress monitored?

Methodological Answer: The compound is typically synthesized via a multi-step procedure involving condensation reactions. For example, a thiophene acrylamide intermediate can be prepared by reacting 3-(thiophen-2-yl)acryloyl chloride with 2-aminophenylbenzamide derivatives under reflux conditions in a polar aprotic solvent (e.g., DMF or THF). The reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation . Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (Z)-isomer, with stereochemical confirmation via NOESY NMR .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments, confirming the (Z)-configuration via coupling constants and NOE interactions .

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and acrylamido (C=C stretch ~1600 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves the 3D structure using SHELXL for refinement. Mercury software visualizes intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for stability .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural determination?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation to improve data quality for low-symmetry crystals.

- Refinement : SHELXL’s twin refinement module handles twinning by applying HKLF5 format for split datasets .

- Validation : Mercury’s void analysis identifies disordered solvent regions, while Mogul validates bond lengths/angles against crystallographic databases .

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, thiophene) may induce packing distortions; compare with analogous structures (e.g., 2-chloro-N-arylbenzamides) to identify trends .

Q. How can researchers investigate the compound’s mechanism of action in biochemical pathways?

Methodological Answer:

- Enzyme Targeting : Similar chloro-benzamide derivatives inhibit bacterial enzymes like acyl carrier protein synthase (ACPS-PPTase). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

- Pathway Analysis : Perform RNA-seq or metabolomics on bacterial cultures treated with the compound to identify downregulated pathways (e.g., fatty acid biosynthesis) .

- Reactivity Studies : Test nucleophilic substitution at the chloro position (e.g., with amines or thiols) to correlate structural modifications with activity changes .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation : Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods to rule out false positives .

- Structural Confirmation : Re-analyze "inactive" batches via X-ray crystallography to check for isomerization (e.g., (Z) → (E) configuration shifts) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes against ACPS-PPTase and identify steric clashes caused by thiophene orientation .

Q. What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., acrylamido hydrolysis) .

- Prodrug Design : Modify the benzamide’s hydroxyl group with a cleavable ester to enhance solubility and reduce premature metabolism .

- Excipient Screening : Use differential scanning calorimetry (DSC) to test compatibility with stabilizers (e.g., cyclodextrins) for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.